Phytanic acid

Catalog No.
S593604
CAS No.
14721-66-5
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytanic acid

CAS Number

14721-66-5

Product Name

Phytanic acid

IUPAC Name

3,7,11,15-tetramethylhexadecanoic acid

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)

InChI Key

RLCKHJSFHOZMDR-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O

Synonyms

3,7,11,15-tetramethylhexadecanoic acid

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O

Phytanic Acid and Peroxisomal Disorders

One of the most established areas of research involving phytanic acid is its link to peroxisomal disorders, a group of inherited diseases characterized by dysfunction of peroxisomes, cellular organelles responsible for various metabolic processes. In individuals with specific peroxisomal enzyme deficiencies, phytanic acid accumulates in the blood due to impaired breakdown. This accumulation can contribute to neurological symptoms, vision problems, and other complications. Research in this area focuses on understanding the mechanisms underlying the link between phytanic acid and these disorders, as well as developing strategies for managing these conditions, including dietary restrictions and potential therapeutic interventions to lower phytanic acid levels [].

Phytanic Acid and Cancer

Another area of investigation is the potential role of phytanic acid in cancer. Studies have shown that phytanic acid might possess anti-proliferative and pro-apoptotic (cell death) effects on various cancer cell lines []. However, further research is necessary to understand the underlying mechanisms and translate these findings into clinical applications. Additionally, some studies suggest a possible association between high dietary intake of phytanic acid and increased risk of certain cancers, highlighting the need for further investigation into the complex relationship between phytanic acid and cancer development [].

Other Potential Applications

Research on phytanic acid also explores its potential roles in other areas, including:

  • Neurodegenerative diseases: Studies suggest a possible link between high plasma levels of phytanic acid and Alzheimer's disease, although the underlying mechanisms and causal relationships remain unclear and require further investigation [].
  • Inflammation and immune modulation: Phytanic acid exhibits anti-inflammatory and immunomodulatory properties in various studies, suggesting potential applications in inflammatory diseases, but further research is needed to understand its specific effects and therapeutic potential [].

Phytanic acid, chemically known as 3,7,11,15-tetramethylhexadecanoic acid, is a branched-chain fatty acid with the molecular formula C20H40O2C_{20}H_{40}O_2. It is primarily derived from dietary sources such as dairy products, ruminant animal fats, and certain fish. The human diet typically provides about 50 to 100 mg of phytanic acid daily. This compound is formed through the bacterial degradation of chlorophyll in the intestines of ruminants, leading to its accumulation in animal fats .

Unlike most fatty acids, phytanic acid cannot undergo beta-oxidation due to the presence of a methyl group at the beta position. Instead, it is metabolized through a unique process called alpha-oxidation, primarily occurring in peroxisomes, where it is converted into pristanic acid by removing one carbon atom .

In healthy individuals, phytanic acid undergoes alpha-oxidation in peroxisomes, ultimately generating energy. However, in individuals with peroxisomal disorders, the impaired breakdown of phytanic acid leads to its accumulation. This accumulation disrupts cellular function in various organs, particularly the nervous system, resulting in neurological symptoms [].

Phytanic acid itself is generally considered non-toxic at normal dietary intake levels. However, elevated levels due to peroxisomal disorders can cause severe health problems. These disorders include Refsum disease and infantile Refsum syndrome, characterized by neurological symptoms like neuropathy, cerebellar ataxia, and ichthyosis (fish-like skin) [].

Phytanic acid undergoes several crucial reactions during its metabolism:

  • Alpha-Oxidation: In the peroxisome, phytanic acid is activated and then oxidized to pristanic acid. This process involves:
    • Activation to phytanoyl-CoA by phytanoyl-CoA synthetase.
    • Hydroxylation followed by lyase and dehydrogenase reactions .
  • Beta-Oxidation of Pristanic Acid: Once formed, pristanic acid can undergo multiple rounds of beta-oxidation in the peroxisome to produce medium-chain fatty acids that are subsequently converted into carbon dioxide and water within mitochondria .

Phytanic acid has been shown to exhibit neurotoxic properties when accumulated in high concentrations, particularly in individuals with metabolic disorders such as Refsum disease. This autosomal recessive disorder results from mutations affecting alpha-oxidation pathways, leading to the accumulation of phytanic acid in tissues and blood. Clinical manifestations include peripheral polyneuropathy, cerebellar ataxia, retinitis pigmentosa, anosmia, and hearing loss .

Additionally, phytanic acid and its metabolites can activate transcription factors such as peroxisome proliferator-activated receptor alpha (PPAR-alpha) and retinoid X receptor (RXR), suggesting potential roles in metabolic regulation .

Phytanic acid can be synthesized through various methods:

  • Dietary Sources: The primary natural source is the consumption of dairy products and ruminant animal fats.
  • Chemical Synthesis: Laboratory synthesis may involve complex organic reactions to construct the branched structure characteristic of phytanic acid.
  • Microbial Fermentation: Certain bacteria can produce phytanic acid through fermentation processes involving chlorophyll degradation.

In laboratory settings, researchers often focus on synthesizing derivatives or analogs for study rather than synthesizing phytanic acid directly due to its availability from natural sources .

Phytanic acid has several notable applications:

  • Nutritional Studies: As a component of dietary fats, it serves as a subject of study in nutrition and metabolism.
  • Biochemical Research: Its unique metabolic pathway makes it an important compound for research into metabolic disorders.
  • Pharmaceutical Development: Investigations into its neurotoxic effects may lead to insights into drug development for neurological conditions linked to fatty acid metabolism.

Research indicates that phytanic acid interacts with various biological systems:

  • It has been shown to influence cellular signaling pathways related to lipid metabolism.
  • Studies have demonstrated its ability to induce apoptosis in astrocytes and neural cells through mitochondrial pathways .
  • Interaction with transcription factors suggests it may modulate gene expression related to lipid metabolism and inflammation.

These interactions underscore its significance in both health and disease contexts.

Phytanic acid shares structural similarities with several other fatty acids but possesses unique features due to its branched structure. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
Pristanic AcidA straight-chain fatty acid derived from phytanic acidUndergoes beta-oxidation unlike phytanic acid
3-Methylhexanoic AcidA branched-chain fatty acidShorter chain length compared to phytanic acid
2-Methylhexanoic AcidAnother branched-chain fatty acidDifferent branching pattern
4-Methylpentanoic AcidA shorter branched-chain fatty acidDistinct from both phytanic and pristanic acids

Phytanic acid's distinct methyl branching at positions 3, 7, 11, and 15 sets it apart from these similar compounds. Its inability to undergo beta-oxidation further highlights its uniqueness within this group of fatty acids .

Dietary Acquisition and Bioavailability Mechanisms

Food Source Distribution Analysis

Phytanic acid enters the human diet predominantly through ruminant animal products, dairy fats, and certain fish. In ruminants, microbial fermentation of chlorophyll-derived phytol in the gut converts phytol into phytanic acid, which accumulates in adipose tissue and milk [3]. Dairy products such as cheese, butter, and full-fat milk are particularly rich sources, with concentrations influenced by cattle feed composition. Grass-fed cows produce milk with higher phytanic acid content (0.45 mass%) compared to those fed mixed diets (0.15 mass%) [2]. Plant-based sources, though less significant, include oils (sesame, olive, soy) and seeds (pumpkin, peanuts), which contain phytyl fatty acid esters that release phytol upon digestion [1] [4].

Table 1: Phytanic Acid Content in Select Foods

Food CategoryExamplesPhytanic Acid Content (mass%)
Dairy FatsCheese, butter, full-fat milk0.15–0.45 [2] [3]
Plant OilsSesame, olive, soy oilTrace–0.12 [1] [4]
Seeds/NutsPumpkin seeds, peanuts0.05–0.1 [1]

Dietary Intake Variability Across Population Studies

Western diets provide 50–100 mg of phytanic acid daily, with omnivores exhibiting 6.7-fold higher plasma levels than vegans [3]. A study of European populations linked high-fat dairy consumption to a 24% increase in plasma phytanic acid, while diets rich in plant oils showed minimal impact [2] [6]. Geographic variations exist: regions with high red meat and dairy consumption (e.g., Northern Europe) report elevated levels compared to Mediterranean diets emphasizing plant fats [5] [6].

Phytol-to-Phytanic Acid Conversion Pathways

Enzymatic Conversion Mechanisms

Phytol, a chlorophyll degradation product, undergoes two-step conversion to phytanic acid. First, phytol is oxidized to phytenal by alcohol dehydrogenase, followed by conversion to phytanic acid via fatty aldehyde dehydrogenase [3] [4]. In ruminants, gut microbiota perform this conversion, whereas humans rely on hepatic enzymes. Plant-derived phytyl esters (e.g., in spinach and broccoli) release phytol during intestinal hydrolysis, contributing to endogenous phytanic acid synthesis [4].

Regulatory Factors in Conversion Processes

Conversion efficiency depends on dietary fat composition and gut microbiota diversity. High-fat diets enhance phytol absorption, while fiber-rich diets may inhibit it by altering microbial activity [4]. Genetic polymorphisms in fatty acid transport proteins, such as FATP4, also modulate phytol uptake and subsequent conversion rates [3].

Alpha-Oxidation Pathway Research

Peroxisomal Alpha-Oxidation Molecular Mechanisms

Phytanic acid’s branched structure precludes β-oxidation, necessitating α-oxidation in peroxisomes. The process begins with activation to phytanoyl-CoA by acyl-CoA synthetase, followed by hydroxylation at the α-carbon by phytanoyl-CoA hydroxylase (PHYH), a Fe²⁺/2-oxoglutarate-dependent enzyme [3]. Mutations in PHYH cause Adult Refsum Disease, characterized by phytanic acid accumulation [3] [4].

Enzymatic Cascade in Phytanic Acid Alpha-Oxidation

Post-hydroxylation, phytanoyl-CoA undergoes cleavage by 2-hydroxyacyl-CoA lyase, releasing formyl-CoA and pristanal. Pristanal is then oxidized to pristanic acid, which enters β-oxidation [3].

Pristanic Acid Formation and Downstream Processing

Pristanic acid, a 15-carbon branched fatty acid, undergoes three rounds of peroxisomal β-oxidation to produce medium-chain fatty acids (e.g., 4,8-dimethylnonanoyl-CoA), which are further processed in mitochondria [3] [4].

Pristanic Acid Beta-Oxidation Research

Peroxisomal Beta-Oxidation Pathways

Pristanic acid’s β-oxidation begins in peroxisomes with dehydrogenation by acyl-CoA oxidase, followed by hydration and thiolytic cleavage. Each cycle shortens the chain by two carbons, yielding propionyl-CoA and acetyl-CoA [3].

Table 2: Enzymes in Pristanic Acid β-Oxidation

EnzymeFunctionLocalization
Acyl-CoA oxidaseInitial dehydrogenationPeroxisome
D-bifunctional proteinHydration and dehydrogenationPeroxisome
ThiolaseThiolytic cleavagePeroxisome

Mitochondrial Oxidation Completion Mechanisms

Medium-chain products (e.g., 4,8-dimethylnonanoyl-CoA) are transported to mitochondria via carnitine shuttle systems. Final oxidation yields CO₂ and water through the citric acid cycle and electron transport chain [3] [4].

Physical Description

Solid

XLogP3

8.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

312.302830514 g/mol

Monoisotopic Mass

312.302830514 g/mol

Heavy Atom Count

22

Appearance

Unit:25 mgSolvent:nonePurity:97+%Physical liquid

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14721-66-5

Wikipedia

Phytanic_acid

Dates

Modify: 2023-08-15
1. A. Price et al. “Plasma phytanic acid concentration and risk of prostate cancer: results from the European Prospective Investigation into Cancer and Nutrition, Am J Clin Nutr, Vol. 91 pp. 1769-1776, 20102. N. Kruska and G. Reiser “Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40” Neurobiology of Disease, Vol. 43(2) pp. 465-472, 20113. C. Wolfrum et al. “Phytanic acid is ligand and transcriptional activator of murine liver fatty acid binding protein” JLR, Vol. 40 pp. 708-714, 1999

Explore Compound Types